molecular formula C19H14N2O4 B6517899 methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate CAS No. 902856-44-4

methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

Cat. No.: B6517899
CAS No.: 902856-44-4
M. Wt: 334.3 g/mol
InChI Key: BSEFRJJXYSQCDX-UHFFFAOYSA-N
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Description

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-d]pyrimidine core fused with a benzoate ester, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Chromeno[2,3-d]pyrimidine Core

    • Starting with a suitable chromone derivative, such as 4-hydroxycoumarin, which undergoes cyclization with a pyrimidine derivative under acidic or basic conditions.
    • The reaction is often carried out in solvents like ethanol or acetic acid, with heating to facilitate the cyclization process.
  • Esterification

    • The resulting chromeno[2,3-d]pyrimidine intermediate is then esterified with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
    • The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
  • Reduction

    • Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
  • Substitution

    • Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety using reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or NH3 in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amines.

Scientific Research Applications

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
  • Medicine

    • Explored for its anticancer properties due to its ability to inhibit cell proliferation.
    • Potential use in the development of new therapeutic agents for various diseases.
  • Industry

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can lead to the disruption of cell signaling and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Chromeno[2,3-d]pyrimidine Derivatives

    • Compounds with similar core structures but different substituents, such as chromeno[2,3-d]pyrimidin-4-one or chromeno[2,3-d]pyrimidin-2-amine.
  • Benzoate Esters

    • Esters of benzoic acid with various alcohols, such as methyl benzoate or ethyl benzoate.

Uniqueness

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is unique due to its specific combination of the chromeno[2,3-d]pyrimidine core and the benzoate ester. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(4-oxo-3,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-19(23)12-8-6-11(7-9-12)16-20-17(22)14-10-13-4-2-3-5-15(13)25-18(14)21-16/h2-9H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEFRJJXYSQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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